Hexan-3-yl acetate

Vue d'ensemble

Description

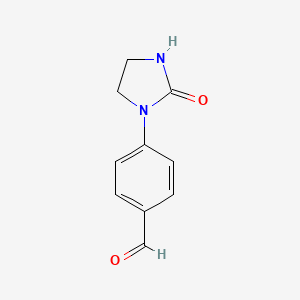

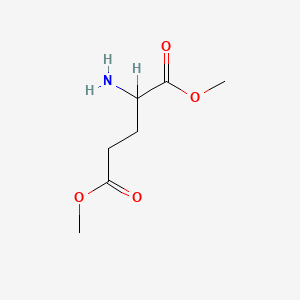

Hexan-3-yl acetate, also known as 3-Hexenyl acetate, is a chemical compound with the formula C8H14O2 . It is a volatile aroma compound naturally found in virgin olive oil and Jasminum sambac flower . It is used as a flavoring agent in the food and cosmetics industries .

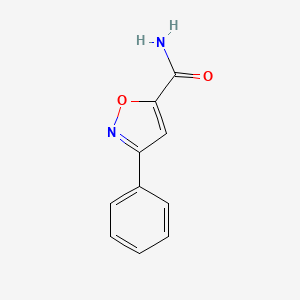

Molecular Structure Analysis

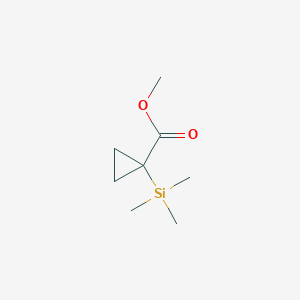

The molecular structure of Hexan-3-yl acetate consists of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey for Hexan-3-yl acetate is NPFVOOAXDOBMCE-SNAWJCMRSA-N .Physical And Chemical Properties Analysis

Hexan-3-yl acetate is a colorless to almost colorless liquid . It has a fruity green waxy pear winey tropical grassy pineapple odor . The molecular weight of Hexan-3-yl acetate is 142.1956 .Applications De Recherche Scientifique

Biosynthesis and Industrial Applications

Optimized Biosynthesis : Hexan-3-yl acetate, particularly its cis-3-hexen-1-yl acetate form, has been the focus of studies exploring optimized biosynthesis techniques. For instance, a study by Chiang, Chang, and Shieh (2003) on the lipase-catalyzed biosynthesis of cis-3-hexen-1-yl acetate in n-hexane highlighted its application in the food industry due to its fruity odor. This research emphasized the optimization of reaction parameters like temperature and enzyme amount for improved biosynthesis (Chiang, Chang, & Shieh, 2003).

Large-scale Preparation : Bourg-Garros, Razafindramboa, and Pavia (1998) investigated the kilogram-scale synthesis of (Z)-3-hexen-1-yl acetate using Candida antarctica-immobilized lipase, demonstrating its potential for large-scale industrial production. This work also highlighted the importance of eliminating water for higher conversion yields, showcasing the practicality of producing this compound in significant quantities (Bourg-Garros, Razafindramboa, & Pavia, 1998).

Food Safety and Preservation

- Enhancing Food Safety : Lanciotti et al. (2003) explored the application of hexan-3-yl acetate in improving the safety of fresh-sliced apples. Their study demonstrated that hexan-3-yl acetate, along with other compounds, significantly inhibited pathogenic microorganisms like E. coli and Listeria monocytogenes. This suggests its potential use in extending shelf life and enhancing the hygienic safety of minimally processed foods (Lanciotti et al., 2003).

Synthesis and Catalysis

- Synthesis and Catalysis : Liu Xiaoshuan and colleagues (2013) investigated the synthesis of cis-3-hexen-1-yl acetate via transesterification, examining the role of various catalysts. Their research provided insights into the catalytic performance and structure of different compounds used in the synthesis, underscoring the compound's significance in green note flavor production (Liu Xiaoshuan et al., 2013).

Flavor and Fragrance Industry

- Flavor and Fragrance : Research on the volatiles of Delicious banana by Haruyasu Shiota (1993) identified hexan-3-yl acetate among the components. This study contributes to understanding the complex mixtures that create specific flavors and aromas in fruits, highlighting the compound's relevance in the flavor and fragrance industry (Shiota, 1993).

Beverage Flavors

- Perception in Beverage Flavors : King et al. (2006) explored the orthonasaland retronasal perception of green leaf volatiles, including hexan-3-yl acetate, in beverage flavors. Their study demonstrated how these compounds contribute to the sensory profile of beverages, shifting between green and fruity characteristics based on the formulation. This research is significant for understanding the role of hexan-3-yl acetate in beverage flavor development (King et al., 2006).

Chemical and Pharmaceutical Industries

- Separation and Purification Processes : In the context of chemical and pharmaceutical industries, Feng et al. (2020) conducted a study on the separation of ethyl acetate and n-hexane mixtures, highlighting the challenges and potential solutions in purifying compounds like hexan-3-yl acetate. Their research offers valuable insights into efficient separation techniques that can be applied in industrial processes (Feng et al., 2020).

Safety and Hazards

Hexan-3-yl acetate may be harmful if swallowed and enters airways. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It may cause drowsiness or dizziness. It is suspected of damaging fertility and can cause damage to organs through prolonged or repeated exposure .

Propriétés

IUPAC Name |

hexan-3-yl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-6-8(5-2)10-7(3)9/h8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIAQOLKVLAEAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70502041 | |

| Record name | Hexan-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexan-3-yl acetate | |

CAS RN |

40780-64-1 | |

| Record name | Hexan-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine](/img/structure/B3052306.png)

![Chloro(dimethyl)[3-(trifluoromethyl)phenyl]silane](/img/structure/B3052309.png)